molecular formula C18H26N2O5 B14754850 Benzyl (2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethyl)carbamate

Benzyl (2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethyl)carbamate

Cat. No.: B14754850
M. Wt: 350.4 g/mol
InChI Key: WWHGALQZELDPGF-UHFFFAOYSA-N
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Description

3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane is a synthetic organic compound that features both a Boc-protected amino group and a Cbz-protected aminoethyl group attached to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane typically involves multi-step organic reactions. One possible route includes:

    Protection of Amino Groups: The starting material, which contains free amino groups, is first protected using Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups.

    Formation of Oxetane Ring: The protected intermediate undergoes cyclization to form the oxetane ring. This step may involve the use of strong bases or other cyclizing agents.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of Boc and Cbz protecting groups under acidic or hydrogenation conditions.

    Substitution Reactions: The oxetane ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and palladium on carbon (Pd/C) with hydrogen for Cbz removal.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted oxetanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialized materials with unique properties.

Mechanism of Action

The mechanism of action for compounds like 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane depends on their specific applications. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-3-(cbz-aminoethyl)-tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.

    3-(Boc-amino)-3-(cbz-aminoethyl)-pyrrolidine: Contains a pyrrolidine ring, offering different chemical properties.

Uniqueness

3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The combination of Boc and Cbz protecting groups also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

benzyl 2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]propanoate

InChI

InChI=1S/C18H26N2O5/c1-17(2,3)25-16(22)20-18(11-23-12-18)9-14(19)15(21)24-10-13-7-5-4-6-8-13/h4-8,14H,9-12,19H2,1-3H3,(H,20,22)

InChI Key

WWHGALQZELDPGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CC(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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